molecular formula C14H10O3S B11546117 (5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

Cat. No.: B11546117
M. Wt: 258.29 g/mol
InChI Key: TXDONRRSHXDVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone is a complex organic compound that features a benzofuran ring substituted with a methoxy group at the 5-position and a thiophene ring attached to the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzofuran intermediate.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxy-benzofuran-3-yl)-phenyl-methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    (5-Methoxy-benzofuran-3-yl)-pyridyl-methanone: Similar structure but with a pyridyl ring instead of a thiophene ring.

    (5-Methoxy-benzofuran-3-yl)-furan-2-yl-methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone is unique due to the presence of both benzofuran and thiophene rings, which impart distinct electronic and steric properties. This unique combination makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

(5-methoxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(8-17-12)14(15)13-3-2-6-18-13/h2-8H,1H3

InChI Key

TXDONRRSHXDVTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.